2-Amino-4-nitrobenzamide

Description

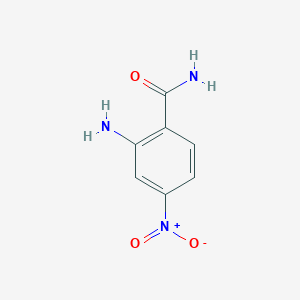

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIFCKSBNKKCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502971 | |

| Record name | 2-Amino-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31930-18-4 | |

| Record name | 2-Amino-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Amino-4-nitrobenzamide (CAS: 31930-18-4)

An In-depth Examination for Synthetic and Developmental Applications

Abstract

This technical guide provides a detailed overview of 2-Amino-4-nitrobenzamide (CAS No. 31930-18-4), a nitroaromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. While not extensively characterized in mainstream literature, its unique structural arrangement—featuring an amine, a nitro group, and a carboxamide on a benzene ring—positions it as a valuable building block for the synthesis of complex heterocyclic systems and novel molecular scaffolds. This document consolidates available physicochemical data, proposes a logical synthetic pathway, outlines potential chemical applications, and provides guidance on analytical methods and safety protocols. The information is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide. The presence of both an electron-donating group (amine) and two electron-withdrawing groups (nitro and benzamide) on the same aromatic core imparts a distinct electronic character, making it a reactive and useful precursor for further chemical transformations.

1.1 Nomenclature and Structure

-

Systematic Name: this compound

-

SMILES: NC(=O)c1ccc(cc1N)N(=O)=O

1.2 Physicochemical Data

The properties of this compound are critical for its handling, reaction setup, and purification. The data, compiled from various chemical data repositories, are summarized below.

| Property | Value | Source |

| Melting Point | 222-224 °C | [1] |

| Boiling Point (Predicted) | 389.5 ± 27.0 °C | [1] |

| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.79 ± 0.50 | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark | [1] |

Proposed Synthesis and Reaction Mechanism

While specific, peer-reviewed syntheses for this compound are not abundant, a logical and efficient pathway can be proposed based on well-established organic chemistry principles. The most direct approach involves the selective reduction of a dinitro precursor.

2.1 Synthetic Pathway: Selective Reduction

A common and effective method for synthesizing aminonitroaromatics is the selective reduction of one nitro group on a dinitroaromatic compound. In this case, this compound can be synthesized from 2,4-dinitrobenzoic acid.

Causality of Experimental Choices:

-

Starting Material: 2,4-Dinitrobenzoic acid is a commercially available and logical precursor. The carboxyl group can be readily converted to the desired amide.

-

Amidation First: Converting the carboxylic acid to a benzamide before reduction is strategic. The amide group is generally stable under many reducing conditions, and this step avoids potential side reactions that could occur with the more reactive carboxylic acid.

-

Selective Reduction: The key challenge is reducing one nitro group while leaving the other intact. The nitro group at the 2-position (ortho to the amide) is sterically hindered and electronically influenced by the adjacent amide, making the nitro group at the 4-position (para) more accessible to certain reducing agents. Sodium sulfide or ammonium polysulfide are classic reagents for such selective reductions, as demonstrated in the synthesis of related compounds like 2-amino-4-nitrophenol from 2,4-dinitrophenol.[4]

2.2 Proposed Experimental Protocol

Step 1: Amidation of 2,4-Dinitrobenzoic Acid to 2,4-Dinitrobenzamide

-

Suspend 2,4-dinitrobenzoic acid in a suitable solvent like toluene.

-

Add thionyl chloride (SOCl₂) dropwise at room temperature to convert the carboxylic acid to an acyl chloride. This reaction is typically performed under reflux to ensure completion.

-

After removing excess SOCl₂ under reduced pressure, dissolve the resulting crude 2,4-dinitrobenzoyl chloride in an aprotic solvent like dichloromethane or THF.

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring to form the 2,4-dinitrobenzamide precipitate.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Selective Reduction to this compound

-

Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

-

In a separate flask, suspend the 2,4-dinitrobenzamide in a mixture of ethanol and water.

-

Heat the benzamide suspension to approximately 70-80 °C and add the sodium sulfide solution dropwise. The reaction is exothermic and the color will typically change from a pale yellow to a deep reddish-brown.

-

Maintain the temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize carefully with acetic acid or dilute HCl. This will precipitate the crude this compound.

-

Filter the product, wash thoroughly with water to remove inorganic salts, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the purified product.

2.3 Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate for constructing more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.

3.1 Precursor for Heterocyclic Synthesis

The ortho-amino benzamide substructure is a classic precursor for the synthesis of quinazolinones.[5]

-

Reaction with Aldehydes/Ketones: Condensation of this compound with various aldehydes or ketones can lead to the formation of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.[5] These structures serve as scaffolds for further functionalization.

-

Subsequent Reduction: The nitro group at the 7-position of the quinazolinone ring can be subsequently reduced to an amine. This resulting amino group provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

3.2 Building Block for Novel Scaffolds

The primary amine at the 2-position can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions. This allows for the generation of a library of diverse 4-nitrobenzamide derivatives for screening in various biological assays.

Proposed Analytical Methods

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

4.1 Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.[6][7]

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is suitable. Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly (typically between 254 nm and 330 nm).

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

-

Trustworthiness: This method is self-validating. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The retention time should be consistent across multiple runs, and spiking the sample with a known standard should result in a single, co-eluting peak.

4.2 Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation. While specific experimental spectra for this exact compound are scarce, data from analogous structures can provide expected ranges.[8][9]

| Technique | Expected Observations & Rationale |

| ¹H NMR | Expect distinct signals in the aromatic region (7.0-8.5 ppm). The protons on the aromatic ring will show splitting patterns consistent with a 1,2,4-trisubstituted system. The amine (-NH₂) and amide (-CONH₂) protons will appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration.[10][11] |

| IR Spectroscopy | Look for characteristic peaks: N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), N-H stretching of the amide (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).[12] |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z 181.15. Fragmentation patterns would likely involve the loss of the amide and nitro groups. |

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care. Safety data for structurally similar compounds provide a basis for handling protocols.[13][14][15][16]

5.1 Hazard Identification

-

Toxicity: Harmful if swallowed or inhaled.[13][16] Irritating to the skin, eyes, and respiratory system.[13] May cause an allergic skin reaction.[15]

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.[13][14]

5.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][15] Use a respirator with an appropriate filter if handling large quantities or if dust is generated.[17]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][16] Keep away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound (CAS: 31930-18-4) is a chemical intermediate with considerable, albeit underexplored, potential. Its trifunctional nature makes it an attractive starting material for the synthesis of diverse molecular architectures, particularly in the construction of heterocyclic scaffolds like quinazolinones. This guide provides a foundational framework for its synthesis, analysis, and safe handling, empowering researchers and drug development professionals to integrate this versatile building block into their discovery pipelines.

References

-

Aribo Biotechnology. (n.d.). 31930-18-4 | this compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide. Retrieved from [Link]

-

Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved from [Link]

-

Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS. Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

- Sumathi, S., & Xavier, R. F. (n.d.). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o-NITROBENZAMIDE. Muthayammal College of Arts and Science.

-

Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methyl-3-nitrobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved from [Link]

-

Analytice. (n.d.). 2-Amino-4-nitrophenol - analysis. Retrieved from [Link]

-

ResearchGate. (2009). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]

Sources

- 1. This compound CAS#: 31930-18-4 [m.chemicalbook.com]

- 2. 31930-18-4 | CAS DataBase [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. muthayammal.in [muthayammal.in]

- 10. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum [chemicalbook.com]

- 11. p-Nitrobenzamide(619-80-7) 1H NMR spectrum [chemicalbook.com]

- 12. Benzamide, 4-nitro- [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

physical and chemical properties of 2-Amino-4-nitrobenzamide

An In-depth Technical Guide to 2-Amino-4-nitrobenzamide for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the core . It moves beyond a simple data sheet to provide field-proven insights into its characterization, synthesis, and potential as a versatile scaffold in medicinal chemistry.

Core Molecular Identity and Structure

This compound (CAS No: 31930-18-4) is a substituted aromatic amide. Its structure is characterized by a benzene ring functionalized with an amino (-NH₂), a nitro (-NO₂), and a carboxamide (-CONH₂) group. The relative positioning of these groups (amino at C2, nitro at C4) dictates its electronic properties, reactivity, and potential for forming specific intermolecular interactions, making it a valuable building block in the synthesis of more complex molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solvent selection and reaction condition planning. The data presented below is compiled from available chemical databases.

| Property | Value | Source |

| CAS Number | 31930-18-4 | [1] |

| Molecular Formula | C₇H₇N₃O₃ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Brown Powder/Solid | [2] |

| Melting Point | 222-224 °C | [1] |

| Boiling Point (Predicted) | 389.5 ± 27.0 °C | [1] |

| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.79 ± 0.50 | [1] |

Solubility Profile: A Practical Assessment

Specific quantitative solubility data for this compound is not extensively published. However, its molecular structure provides strong indicators for its solubility behavior. The presence of polar functional groups (amino, nitro, amide) capable of hydrogen bonding suggests moderate solubility in polar organic solvents.[3] Conversely, the hydrophobic benzene ring limits its solubility in water.

Expected Solubility:

-

High Solubility: DMSO, DMF

-

Moderate Solubility: Methanol, Ethanol, Acetone

Protocol for Experimental Solubility Determination

For drug development applications, determining precise solubility is critical. The equilibrium shake-flask method is a reliable standard.

Caption: Workflow for experimental solubility determination.

Causality Behind the Protocol:

-

Excess Solid: Using an excess of the compound is crucial to ensure that the solvent becomes fully saturated, which is the definition of equilibrium solubility.[5]

-

Equilibration Time: A 24-48 hour window is standard for small molecules to ensure that the dissolution process has reached a steady state.[5]

-

Filtration: Filtering the supernatant before analysis is a critical step to remove any microscopic, undissolved solid particles that would otherwise lead to an overestimation of the solubility.[5]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical characterization. While a dedicated experimental spectrum for this compound is not publicly available, the following data represents predicted values based on its functional groups, which are invaluable for confirming its identity after synthesis or purification.

¹H NMR Spectroscopy (Predicted in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | Aromatic H (ortho to amide) |

| ~7.8-8.0 | dd | 1H | Aromatic H (ortho to nitro) |

| ~7.5-7.7 | (broad s) | 2H | -CONH₂ |

| ~7.3-7.5 | (broad s) | 2H | -NH₂ |

| ~6.8-7.0 | d | 1H | Aromatic H (ortho to amino) |

Rationale: The electron-withdrawing nitro and amide groups will shift adjacent protons downfield, while the electron-donating amino group will shift its adjacent proton upfield. The broad signals for the amide and amine protons are due to quadrupole broadening and exchange with residual water in the solvent.[6]

¹³C NMR Spectroscopy (Predicted in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168-172 | C=O (amide) |

| ~150-155 | C-NH₂ |

| ~145-150 | C-NO₂ |

| ~125-135 | Aromatic CH |

| ~110-120 | Aromatic C (quaternary) |

| ~105-115 | Aromatic CH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine)[7] |

| 3350 - 3150 | Strong, Broad | N-H stretch (primary amide) |

| 1680 - 1650 | Strong | C=O stretch (amide I band)[8] |

| 1620 - 1580 | Medium | N-H bend (amine/amide II band) |

| 1550 - 1490 | Strong | Asymmetric N-O stretch (nitro)[7] |

| 1360 - 1320 | Strong | Symmetric N-O stretch (nitro) |

Mass Spectrometry (MS)

In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 181.15.[9] Key fragmentation patterns would likely involve the loss of the amide group (-CONH₂) or the nitro group (-NO₂).

Synthesis and Reactivity

Plausible Synthetic Pathway

A logical and efficient synthesis of this compound can be achieved from 2-chloro-4-nitrobenzoic acid. This multi-step process leverages common, well-established organic reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

-

Amidation: The conversion of the carboxylic acid to the primary amide is a robust transformation. Activating the acid with thionyl chloride or oxalyl chloride to form the acyl chloride, followed by quenching with ammonia or ammonium hydroxide, is a standard and high-yielding procedure.[10][11]

-

Nucleophilic Aromatic Substitution (SNAr): The replacement of the chlorine atom with an amino group is the key strategic step. This reaction is feasible because the strong electron-withdrawing effect of the nitro group (para to the chlorine) and the amide group (ortho) activates the ring towards nucleophilic attack. This reaction often requires elevated temperatures and may be catalyzed by copper salts.

Chemical Reactivity

The molecule possesses three key reactive sites, making it a versatile intermediate:

-

Aromatic Amino Group (-NH₂): This group is nucleophilic and can readily undergo acylation, alkylation, sulfonation, or serve as a handle for coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build molecular complexity.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group but can also be chemically transformed. Its reduction to an amine using reagents like SnCl₂ or catalytic hydrogenation (e.g., H₂/Pd-C) yields a diamino benzamide scaffold, a common motif in drug discovery.[10][12]

-

Amide Group (-CONH₂): While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions.

Relevance in Drug Development

Substituted benzamides are a privileged scaffold in medicinal chemistry. The specific arrangement of functional groups in this compound makes it an attractive starting point for several reasons:

-

Vectorial Synthesis: The distinct reactivity of the amino and nitro groups allows for selective, stepwise modification, enabling the controlled synthesis of complex target molecules.

-

Hydrogen Bonding: The amide and amino groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.

-

Scaffold for Bioisosteres: The benzamide core is present in numerous approved drugs. This compound provides a platform to synthesize analogs and explore structure-activity relationships (SAR). For instance, it can serve as an intermediate for compounds that target the E3 ligase substrate receptor cereblon (CRBN), which is of high interest in the development of PROTACs (Proteolysis-Targeting Chimeras).[13]

Safety and Handling

As with any nitroaromatic compound, proper safety protocols are mandatory.

-

Hazards: Compounds in this class are often classified as irritants to the skin, eyes, and respiratory tract.[14][15] They may be harmful if swallowed, inhaled, or absorbed through the skin.[16]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[2] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[2][4][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[17]

Conclusion

This compound is a valuable chemical entity for the modern drug discovery laboratory. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an ideal intermediate for building libraries of novel compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development workflows.

References

-

PubChem. 2-[(4-Nitrobenzoyl)amino]benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4-methyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzaldehyde. [Link]

-

PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

-

Solubility of Things. 2-chloro-4-nitrobenzamide. [Link]

-

Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

-

ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

-

ResearchGate. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. [Link]

- Google Patents.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Octyldodecanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

-

Cheméo. Chemical Properties of 1-Dodecanol, 2-octyl- (CAS 5333-42-6). [Link]

Sources

- 1. This compound CAS#: 31930-18-4 [m.chemicalbook.com]

- 2. fishersci.fr [fishersci.fr]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 12. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]

- 13. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

2-Amino-4-nitrobenzamide molecular weight and formula

An In-depth Technical Guide to 2-Amino-4-nitrobenzamide: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and biological activities.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring both an amine and a nitro functional group. These substituents significantly influence the molecule's reactivity and biological properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₃ | |

| Molecular Weight | 181.15 g/mol | |

| CAS Number | 31930-18-4 | |

| Appearance | Pale yellow to yellow crystalline powder (predicted) | General chemical knowledge |

| Melting Point | 222-224 °C | |

| Boiling Point | 389.5±27.0 °C (Predicted) |

Synthesis of this compound: A Multi-step Approach

A robust synthesis of this compound can be envisioned through a multi-step pathway starting from a commercially available precursor, such as 2-chloro-4-nitrobenzoic acid. This approach involves the conversion of the carboxylic acid to a benzamide, followed by the nucleophilic substitution of the chloro group with an amino group.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl Chloride

This initial step activates the carboxylic acid for subsequent amidation.

-

Materials: 2-chloro-4-nitrobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-Chloro-4-nitrobenzamide

This step involves the amidation of the newly formed acid chloride.

-

Materials: 2-chloro-4-nitrobenzoyl chloride, concentrated ammonium hydroxide.

-

Procedure:

-

Cool a solution of concentrated ammonium hydroxide (excess) in a beaker to 0-5°C using an ice bath.

-

Slowly add the crude 2-chloro-4-nitrobenzoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

A precipitate of 2-chloro-4-nitrobenzamide will form. Continue stirring for an additional 30 minutes in the ice bath.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution to introduce the amino group.

-

Materials: 2-chloro-4-nitrobenzamide, aqueous ammonia, copper catalyst (e.g., CuSO₄).

-

Procedure:

-

In a pressure vessel, combine 2-chloro-4-nitrobenzamide (1.0 eq), concentrated aqueous ammonia (excess), and a catalytic amount of a copper salt.

-

Seal the vessel and heat to a temperature of 150-180°C for several hours. The reaction progress should be monitored by TLC or HPLC.

-

After completion, cool the reaction vessel to room temperature and carefully release the pressure.

-

The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Applications in Drug Discovery and Biological Activity

The unique structural features of this compound, particularly the nitro group, make it and its derivatives promising candidates for various therapeutic applications. The nitroaromatic scaffold is a known pharmacophore in several classes of bioactive compounds.[1][2]

Antimicrobial and Antitubercular Activity

Nitroaromatic compounds have been extensively studied for their antimicrobial properties.[1][2] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitrogen species. These radical species can induce cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.

Derivatives of nitrobenzamide have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. They are known to target enzymes essential for the bacterium's survival, such as decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), which is involved in cell wall synthesis.

Anticancer Potential

The bioreductive activation of nitroaromatic compounds is also a strategy employed in the development of hypoxia-activated prodrugs for cancer therapy. Solid tumors often have hypoxic (low oxygen) regions where nitroreductase activity is upregulated. This allows for the targeted activation of nitroaromatic drugs in the tumor microenvironment, leading to selective cancer cell killing while sparing healthy, oxygenated tissues. Derivatives of nitrobenzamide have been investigated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines.

Experimental Workflow: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Step-by-Step Protocol for MIC Determination

-

Materials: this compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, sterile DMSO.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare an inoculum of the test bacteria and adjust its density to a 0.5 McFarland standard. Dilute this suspension to the final working concentration.

-

Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

This compound is a versatile chemical entity with a well-defined structure and significant potential for applications in drug discovery and development. Its synthesis, while multi-stepped, relies on established chemical transformations. The presence of the nitro group is key to its biological activity, particularly in the context of antimicrobial and anticancer research. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

-

PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Amino-4-nitrobenzamide for Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-4-nitrobenzamide, a crucial parameter for its potential applications in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific compound, this document takes a proactive approach. It equips researchers, scientists, and drug development professionals with the foundational knowledge of the molecule's physicochemical properties, a predictive solubility framework based on its structural attributes, and a detailed, field-proven experimental protocol for the empirical determination of its solubility in common laboratory solvents.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its behavior in solution. This compound (CAS No: 31930-18-4) is a small organic molecule with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₃ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 222-224 °C | [1] |

| Appearance | Likely a crystalline solid, potentially yellow to orange in color | Inferred from related compounds |

| pKa (Predicted) | 14.79 ± 0.50 | [1] |

The structure of this compound, featuring a benzene ring substituted with an amino group, a nitro group, and a carboxamide group, dictates its polarity and hydrogen bonding capabilities. The presence of the polar nitro (-NO₂) and amide (-CONH₂) groups, along with the amino (-NH₂) group, suggests a molecule with significant polarity.[2] Both the amino and amide groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and amide groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.[2]

Predicted Solubility Profile: A "Like Dissolves Like" Approach

Based on the molecular structure and the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various classes of solvents can be made:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) : These solvents are anticipated to be the most effective at dissolving this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong intermolecular interactions with the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Moderate to good solubility is expected in these solvents. While they are polar and can engage in hydrogen bonding, the energy required to break the solvent-solvent hydrogen bonds to accommodate the solute may be a limiting factor compared to polar aprotic solvents.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate) : Moderate solubility is predicted. Acetone, being a polar aprotic solvent, should be a reasonably good solvent. Ethyl acetate, with its lower polarity, will likely be less effective.

-

Nonpolar Solvents (e.g., Toluene, Hexane) : Poor solubility is expected. The significant polarity of this compound makes it energetically unfavorable to dissolve in nonpolar environments.

-

Aqueous Solvents (e.g., Water, Buffered Solutions) : Very low solubility is anticipated in water.[2][3] While the molecule has polar functional groups capable of hydrogen bonding with water, the hydrophobic nature of the benzene ring will likely dominate, leading to limited aqueous solubility. For related nitrobenzamides, water solubility is reported to be less than 0.1 mg/mL.[3][4]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a robust and reliable means to determine the thermodynamic solubility of this compound.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated supernatant is then measured using a suitable analytical technique.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

-

This compound

-

Selected solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Water) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid remains constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).

-

Analytical Methodologies for Quantification

The choice of analytical method is critical for accurate solubility determination. Both HPLC and UV-Vis spectrophotometry are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. A reversed-phase HPLC method with UV detection would be appropriate for this compound. The aromatic nature of the compound and the presence of chromophores (nitro and amino groups) will allow for strong UV absorbance.

Illustrative HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution (likely in the range of 254-350 nm).

-

Injection Volume: 10 µL

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it is less specific than HPLC.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the λmax.

-

Generate a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

The Role of Computational Models in Solubility Prediction

In modern drug discovery, computational tools are increasingly used to predict physicochemical properties, including solubility. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can provide valuable early insights into a compound's solubility profile.[5][6] These models use a compound's molecular descriptors to predict its properties. While beyond the scope of this guide to detail the development of such models, researchers should be aware of their potential to screen large numbers of compounds and prioritize experimental work.

Conclusion and Future Directions

While published quantitative solubility data for this compound is scarce, this guide provides a comprehensive framework for its determination. By understanding the molecule's physicochemical properties, a qualitative solubility profile can be predicted. However, for the precise data required in drug development, empirical determination is essential. The detailed shake-flask protocol and analytical methodologies presented here offer a robust approach for obtaining reliable and reproducible solubility data. The generation of such data is a critical step in advancing the research and development of this compound for its potential therapeutic applications.

References

-

PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 2-chloro-4-nitrobenzamide. [Link]

-

PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4-methyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

- Ghafourian, T., & Barzegar-Jalali, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

MDPI. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. [Link]

-

National Center for Biotechnology Information. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. [Link]

Sources

- 1. This compound CAS#: 31930-18-4 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Physicochemical Characterization of 2-Amino-4-nitrobenzamide: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-nitrobenzamide, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer in-depth procedural logic and the scientific rationale behind the experimental determination of these crucial parameters. We will explore the theoretical underpinnings of phase transitions and provide detailed, field-proven protocols for accurate measurement, ensuring both scientific integrity and reproducibility.

Introduction: The Significance of Physicochemical Properties

This compound (C₇H₇N₃O₃) is an aromatic organic compound featuring amino, nitro, and benzamide functional groups. These groups impart specific electronic and steric characteristics that are critical in its application as a synthetic intermediate in medicinal chemistry and materials science. The melting and boiling points are fundamental physical constants that serve as primary indicators of a compound's purity and identity.[1] A sharp, well-defined melting range is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[1][2] Similarly, the boiling point, defined as the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a critical parameter for purification techniques like distillation and for understanding a substance's volatility.[3][4][5]

Core Physicochemical Data

The experimentally determined and predicted thermal properties of this compound are summarized below. It is crucial to note that the boiling point is a predicted value, as compounds with high melting points often decompose at or before their boiling points under atmospheric pressure.

| Property | Value | Data Type | Source |

| Melting Point | 222-224 °C | Experimental | [6] |

| Boiling Point | 389.5 ± 27.0 °C | Predicted | [6] |

The high melting point is a direct consequence of the strong intermolecular forces present in the crystalline lattice of this compound. The primary amide and amino groups are potent hydrogen bond donors, while the nitro and carbonyl groups act as hydrogen bond acceptors. This extensive hydrogen-bonding network, coupled with dipole-dipole interactions from the polar nitro group, requires significant thermal energy to overcome, resulting in a high melting temperature.[2]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a cornerstone technique in organic chemistry for assessing purity and confirming identity.[1] The capillary method, utilizing a heated block apparatus, is the most common and reliable technique.

Rationale of the Capillary Method

This method involves heating a small, finely powdered sample within a sealed capillary tube at a controlled rate.[7] The key to an accurate measurement is a slow heating rate (approx. 1-2 °C per minute) as the sample approaches its melting point.[8] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and inaccurate melting range.[8]

Step-by-Step Protocol

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry surface like a watch glass. The sample must be completely dry, as residual solvent will act as an impurity.

-

Grinding: Finely crush the sample into a powder using a spatula. This ensures uniform packing and efficient heat transfer within the capillary.

-

Capillary Loading: Push the open end of a glass capillary tube into the powdered sample.[8] Invert the tube and gently tap its sealed bottom on a hard surface to pack the solid into the bottom.[8] The packed sample height should be no more than 2-3 mm to ensure uniform heating.[8]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

Rapid Initial Heating: Quickly heat the block to a temperature approximately 15-20 °C below the expected melting point (222 °C).

-

Controlled Heating and Observation: Reduce the heating rate to 1-2 °C per minute. Continuously observe the sample through the magnifying lens.

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-2 °C).

-

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a second determination to confirm the result.

Workflow Visualization: Melting Point Determination

The following diagram illustrates the logical flow for an accurate melting point determination.

Caption: Workflow for Melting Point Determination by Capillary Method.

Experimental Protocol: Boiling Point Determination

Due to the high predicted boiling point and potential for thermal decomposition, a standard distillation would be impractical. The capillary method (also known as the Siwoloboff method) is the preferred micro-scale technique for determining the boiling point of a high-boiling liquid or a solid that can be melted without decomposition.[3][9]

Rationale of the Micro-Capillary Method

A small sample is heated in a fusion tube along with an inverted, smaller capillary tube. As the temperature rises, the air trapped in the inverted capillary expands and exits as bubbles.[9][10] When the temperature surpasses the boiling point, the sample's vapor pressure exceeds the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tip.[5] The heat source is then removed. As the apparatus cools, the vapor pressure inside the capillary drops. The exact point at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn up into the capillary, is the boiling point.[5][9]

Step-by-Step Protocol

-

Sample Preparation: Place a small amount of this compound into a small test tube or fusion tube, enough to form a liquid column of about 2-3 cm upon melting.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this sealed capillary, open-end down, into the fusion tube containing the sample.[3][10]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The sample in the fusion tube should be level with the thermometer bulb.

-

Heating Bath: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker with high-boiling mineral oil or silicone oil). The heating medium should be above the sample level but below the top of the fusion tube.

-

Controlled Heating: Heat the bath gently. As the sample melts and the temperature rises, a slow stream of bubbles will emerge from the inverted capillary.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the sample's vapor pressure has overcome the atmospheric pressure.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly while stirring the bath to ensure temperature uniformity.

-

Boiling Point Identification: Carefully observe the inverted capillary. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.[5] Record this temperature.

Workflow Visualization: Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for its synthesis, purification, and application. The high melting point of 222-224 °C is a testament to the strong intermolecular forces, primarily hydrogen bonding, within its crystal structure. The protocols detailed in this guide emphasize controlled heating and careful observation as the cornerstones of precise and reliable measurements. By understanding the causality behind each experimental step, researchers can ensure the generation of high-quality, trustworthy data that is fundamental to advancing scientific discovery.

References

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- DETERMIN

- ChemicalBook. (n.d.). This compound CAS#: 31930-18-4.

- JoVE. (2020, March 26). Boiling Points - Concept.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- Nazare, V. (n.d.).

- PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide.

- University of Calgary. (n.d.).

- PubChem. (n.d.). 2-Amino-4-methyl-3-nitrobenzamide.

- Melting Point Determin

- Mol-Instincts. (n.d.). 4-Nitrobenzamide.

- BenchChem. (n.d.). Synthesis routes of 2-Amino-4-methoxybenzamide.

- Jiang, W., et al. (n.d.).

- PubChem. (n.d.). 4-Nitrobenzamide.

- Sigma-Aldrich. (n.d.). N-(2-aminophenyl)-4-nitrobenzamide AldrichCPR.

- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).

- BenchChem. (n.d.). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.

- experiment (1) determination of melting points. (2021, September 19).

- Experiment 1: Melting-point Determin

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. This compound CAS#: 31930-18-4 [m.chemicalbook.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. ursinus.edu [ursinus.edu]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

Spectral Data for 2-Amino-4-nitrobenzamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-nitrobenzamide. However, a thorough search of publicly available scientific literature and spectral databases reveals a significant lack of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific isomer. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on a detailed spectral analysis of a closely related and well-characterized isomer, 2-Amino-5-nitrobenzamide . By examining the spectral data of this analogue, we can predict and understand the expected spectral characteristics of this compound. This comparative approach offers a robust framework for the structural elucidation of this class of compounds.

Introduction: The Challenge of Characterizing this compound

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitro group, and a benzamide functional group, suggests a range of chemical properties and potential biological activities. However, the precise characterization of this molecule is hampered by the limited availability of experimental data in the public domain. Spectroscopic techniques such as NMR, IR, and MS are fundamental for confirming the structure, purity, and electronic properties of a synthesized compound. The absence of this data for this compound necessitates a predictive and comparative approach.

This guide will therefore pivot to a comprehensive analysis of 2-Amino-5-nitrobenzamide , an isomer with readily available and well-documented spectral data. The electronic and steric differences between the 4-nitro and 5-nitro isomers are subtle enough that the analysis of the latter provides a strong foundation for predicting the spectral features of the former.

Molecular Structure and its Influence on Spectral Properties

The arrangement of functional groups on the benzene ring is the primary determinant of the spectral properties of aminonitrobenzamides. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and benzamide (-CONH₂) groups create a unique electronic environment for each proton and carbon atom.

Caption: Workflow for NMR analysis of 2-Amino-5-nitrobenzamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: IR Spectral Data for 2-Amino-5-nitrobenzamide [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretch | Amino (-NH₂) and Amide (-CONH₂) |

| 1680 - 1640 | C=O stretch | Amide (-CONH₂) |

| 1620 - 1580 | N-H bend | Amino (-NH₂) |

| 1550 - 1475 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1350 - 1300 | N-O symmetric stretch | Nitro (-NO₂) |

| 1600, 1475, 1450 | C=C stretch | Aromatic Ring |

Interpretation:

-

N-H Stretching: The region between 3400 and 3200 cm⁻¹ will show characteristic sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) and the N-H stretching of the amide (-CONH₂).

-

C=O Stretching: A strong absorption band in the range of 1680-1640 cm⁻¹ is indicative of the carbonyl group of the amide.

-

N-O Stretching: The nitro group will exhibit two strong absorption bands corresponding to its asymmetric (~1550-1475 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) stretching vibrations.

-

Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by several absorption bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Amino-5-nitrobenzamide [1]

| m/z | Ion |

|---|---|

| 181 | [M]⁺ (Molecular Ion) |

| 164 | [M - NH₃]⁺ |

| 135 | [M - NO₂]⁺ |

| 121 | [M - CONH₂ - O]⁺ |

| 92 | [C₆H₄N]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of 2-Amino-5-nitrobenzamide (181.15 g/mol ). [1]* Fragmentation Pattern: The molecule will fragment in a predictable manner under electron ionization. Common fragmentation pathways include the loss of small neutral molecules such as ammonia (-NH₃), the nitro group (-NO₂), and the amide functional group (-CONH₂). The analysis of these fragment ions helps to confirm the molecular structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aminonitrobenzamides. These should be adapted and optimized for specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2-Amino-5-nitrobenzamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover a range of at least 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to approximately 0-200 ppm.

-

A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.

-

IR Spectroscopy (ATR-FTIR)

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid, dry 2-Amino-5-nitrobenzamide sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact.

-

Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Ionize the sample using a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The resulting mass spectrum will show the relative abundance of the molecular ion and its fragment ions.

-

Conclusion

While experimental spectral data for this compound remains elusive in the public domain, a comprehensive analysis of its isomer, 2-Amino-5-nitrobenzamide, provides a robust predictive framework. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Amino-5-nitrobenzamide, as presented in this guide, highlights the key structural features and their spectroscopic signatures. Researchers working on the synthesis and characterization of this compound can utilize this information to anticipate the spectral properties of their target compound and to guide their analytical workflows. The provided experimental protocols offer a starting point for obtaining high-quality spectral data for this class of molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97665, 2-Amino-5-nitrobenzamide. PubChem. Retrieved from [Link]

- Google Patents. (1993). JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.

-

SpectraBase. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. PubChem. Retrieved from [Link]

- Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SpectraBase. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

Sources

synthesis of 2-Amino-4-nitrobenzamide from 2-chloro-4-nitrobenzamide

An In-depth Technical Guide to the Synthesis of 2-Amino-4-nitrobenzamide from 2-chloro-4-nitrobenzamide

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] The described methodology focuses on the conversion of 2-chloro-4-nitrobenzamide via ammonolysis, a robust and well-established synthetic route. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven advice for process optimization and safety.

Strategic Overview: The Ammonolysis Pathway

The conversion of 2-chloro-4-nitrobenzamide to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom on the aromatic ring is displaced by an amino group from ammonia. The success of this reaction is highly dependent on the electronic nature of the substrate. The presence of a strongly electron-withdrawing nitro group (-NO₂) positioned para to the chlorine atom is critical. This group activates the aromatic ring towards nucleophilic attack, making the substitution reaction feasible under practical laboratory conditions.

The Reaction Mechanism: A Stepwise Perspective

The ammonolysis of 2-chloro-4-nitrobenzamide proceeds via a well-defined two-step addition-elimination mechanism.

-

Nucleophilic Attack: An ammonia (NH₃) molecule, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is regioselective, driven by the electron deficiency at this position induced by both the chloro and nitro substituents. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitro group through resonance. In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. A subsequent proton transfer results in the final product, this compound.

Caption: SNAr Mechanism for Ammonolysis.

Experimental Protocol: From Reagents to Product

This section details a self-validating protocol for the synthesis. The causality behind each step is explained to ensure reproducibility and safety.

Materials and Equipment

| Reagent/Material | Grade | Supplier Recommendation |

| 2-chloro-4-nitrobenzamide | ≥98% Purity | Acros Organics, et al. |

| Aqueous Ammonia (28-30%) | Reagent Grade | Standard suppliers |

| Ethanol | Anhydrous | Standard suppliers |

| Deionized Water | High Purity | In-house generation |

| Equipment | Specification | Notes |

| High-Pressure Reactor | Stainless Steel | Parr Instruments or similar |

| Magnetic Stirrer with Hotplate | Standard Lab Grade | - |

| Büchner Funnel and Flask | Standard Lab Grade | - |

| Vacuum Oven | Standard Lab Grade | - |

Step-by-Step Synthesis Procedure

Safety First: This reaction involves high pressure and corrosive reagents. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[2][3][4]

-

Reactor Charging: In a suitable stainless steel autoclave, place 2-chloro-4-nitrobenzamide (e.g., 20.0 g, 0.1 mol).

-

Solvent and Reagent Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material. Subsequently, add concentrated aqueous ammonia (e.g., 150 mL, ~7-10 molar equivalents). The use of a large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.[5]

-

Reaction Conditions: Seal the autoclave securely according to the manufacturer's instructions. Begin stirring and heat the reaction mixture to a temperature between 160-180°C.[5] Maintain this temperature for 6-8 hours. The internal pressure will rise due to the vapor pressure of ammonia and the solvent at this temperature.

-

Work-up and Isolation: After the reaction period, turn off the heating and allow the reactor to cool to room temperature overnight. Crucially, do not attempt to open the reactor while it is still hot or under pressure. Once cooled, vent any residual pressure in the fume hood and then open the reactor.

-

Product Filtration: The product, this compound, typically precipitates out of the solution upon cooling. Transfer the resulting slurry to a Büchner funnel and collect the solid product by vacuum filtration.

-

Washing: Wash the filtered solid generously with cold deionized water to remove excess ammonia, ammonium chloride, and other water-soluble impurities. Follow with a wash using a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the bright yellow solid product in a vacuum oven at 60-70°C to a constant weight. A typical yield for this reaction is in the range of 85-95%.

Caption: Experimental Workflow for Synthesis.

Purification and Analytical Characterization

While the direct product is often of high purity, recrystallization can be employed for achieving analytical grade material.

Purification by Recrystallization

-

Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system. The product should be soluble in the hot solvent and sparingly soluble at room temperature.[6]

-

Procedure: Dissolve the crude this compound in a minimum amount of boiling ethanol. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol to redissolve. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6]

Analytical Validation

A multi-technique approach is essential for the comprehensive characterization of the final product.[7]

| Analytical Technique | Expected Result / Observation |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine (-NH₂) and amide (-CONH₂) protons. The chemical shifts will be influenced by the electronic effects of the nitro and amino groups. |

| FTIR (KBr) | Characteristic absorption bands for N-H stretching of the primary amine and amide (approx. 3200-3500 cm⁻¹), C=O stretching of the amide (approx. 1650-1680 cm⁻¹), and asymmetric and symmetric stretching of the N-O bonds in the nitro group (approx. 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).[7] |

| HPLC-UV | A single major peak when analyzed using a suitable reversed-phase column and mobile phase, confirming purity. The UV spectrum will show a characteristic maximum absorbance (λmax).[8][9] |

| Mass Spec. (ESI) | The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |

| Melting Point | The measured melting point should be sharp and consistent with literature values for this compound. |

Safety and Hazard Management

Ensuring a safe laboratory environment is paramount. The primary hazards are associated with the starting material and the high-pressure reaction conditions.

-

2-chloro-4-nitrobenzamide: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2][10] Avoid creating dust. Handle only in a well-ventilated area or fume hood.[2][10]

-

Aqueous Ammonia (28-30%): Highly corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Always handle in a fume hood.

-

High-Pressure Operations: Autoclaves must be regularly inspected and operated by trained personnel only. Never exceed the recommended temperature or pressure limits of the equipment.

In Case of Exposure:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[2]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Reaction Yield | Incomplete reaction due to insufficient temperature, time, or excess of ammonia. | Verify the autoclave's temperature controller is accurate. Consider extending the reaction time or increasing the molar excess of aqueous ammonia. |

| Product is Dark/Discolored | Presence of oxidized impurities or side products. | Ensure the starting material is of high purity. The recrystallization step, potentially with the addition of a small amount of activated carbon (followed by hot filtration), can remove colored impurities.[6] Store the final product in a cool, dark place.[4] |

| Difficulty in Filtration | Very fine particles formed during precipitation. | Allow the product to crystallize slowly without agitation. Cooling the mixture gradually can lead to larger, more easily filterable crystals. |

Conclusion

The via high-pressure ammonolysis is an efficient and high-yielding method. The key to a successful synthesis lies in understanding the SNAr mechanism, careful control of reaction parameters such as temperature and reactant stoichiometry, and adherence to strict safety protocols, especially when working with high-pressure equipment. The provided protocol serves as a robust foundation for laboratory-scale production, and the analytical methods described are essential for validating the purity and identity of this important chemical intermediate.

References

- SAFETY DATA SHEET. (2024). Thermo Fisher Scientific Chemicals, Inc.

- A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.

- SAFETY D

- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.

- SAFETY DATA SHEET. (2025). Avocado Research Chemicals Ltd.

- Handling and storage best practices for 2-Chloro-4-nitrobenzene-1,3-diamine. (n.d.). Benchchem.

- Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.

- Technical Support Center: Quantification of 2-Amino-4-bromo-6-nitrobenzoic Acid. (n.d.). Benchchem.

- Ammonolysis of halogeno-aromatic compounds to produce amines. (n.d.).

- 2-chloro-4-nitrobenzamide. (n.d.). Solubility of Things.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.de [fishersci.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2104983A - Ammonolysis of halogeno-aromatic compounds to produce amines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]